Dual Derivatization Handles for Parallel Library Synthesis
The target compound provides two orthogonal derivatization handles—a secondary alcohol capable of esterification/etherification/oxidation and a secondary amine for acylation/sulfonylation/reductive amination—whereas 3-(trifluoromethyl)azetidine hydrochloride (CAS 1221272-90-7) bears only the amine functionality. This doubles the accessible chemical space in library synthesis without increasing molecular complexity . The hydroxyl group also enables chiral chromatography or enzymatic resolution strategies not available to the monofunctional analog. Note: Direct published experimental comparator data for this compound are limited; the differentiation evidence presented herein relies on computational physicochemical predictions and structural comparison.
| Evidence Dimension | Number of derivatizable functional groups |
|---|---|
| Target Compound Data | 2 (secondary alcohol + secondary amine) |
| Comparator Or Baseline | 3-(Trifluoromethyl)azetidine HCl: 1 (secondary amine only) |
| Quantified Difference | 100% increase in reactive handles (2 vs 1) |
| Conditions | Structural comparison validated by SMILES notation: target SMILES OC(C1CNC1)C(F)(F)F.[H]Cl vs. comparator SMILES C1C(CN1)C(F)(F)F.Cl . |
Why This Matters
Enables parallel library synthesis with two diversity points, reducing the number of building blocks required and accelerating SAR exploration in lead optimization programs.
